molecular formula C14H15F3O2 B14416506 (4,4-Diethoxy-1,1,1-trifluorobuta-2,3-dien-2-yl)benzene CAS No. 81002-30-4

(4,4-Diethoxy-1,1,1-trifluorobuta-2,3-dien-2-yl)benzene

Cat. No.: B14416506
CAS No.: 81002-30-4
M. Wt: 272.26 g/mol
InChI Key: NMUMRZYUYBSBGB-UHFFFAOYSA-N
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Description

(4,4-Diethoxy-1,1,1-trifluorobuta-2,3-dien-2-yl)benzene is a synthetic organic compound characterized by its unique structure, which includes a trifluorobutadiene moiety attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4,4-Diethoxy-1,1,1-trifluorobuta-2,3-dien-2-yl)benzene typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of a trifluorobutadiene derivative with a benzene derivative in the presence of a catalyst. The reaction conditions, such as temperature, solvent, and reaction time, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is scaled up to accommodate larger quantities, and additional steps such as purification and quality control are implemented to ensure the final product meets industry standards.

Chemical Reactions Analysis

Types of Reactions

(4,4-Diethoxy-1,1,1-trifluorobuta-2,3-dien-2-yl)benzene can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The compound can participate in substitution reactions, where one or more substituents are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

Chemistry

In chemistry, (4,4-Diethoxy-1,1,1-trifluorobuta-2,3-dien-2-yl)benzene is used as a building block for the synthesis of more complex molecules

Biology and Medicine

In biology and medicine, this compound may be explored for its potential therapeutic properties. Researchers investigate its interactions with biological targets to identify possible applications in drug development.

Industry

In industry, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for use in coatings, adhesives, and other advanced materials.

Mechanism of Action

The mechanism of action of (4,4-Diethoxy-1,1,1-trifluorobuta-2,3-dien-2-yl)benzene involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • (1-Methoxy-4-(1-methoxybuta-2,3-dien-2-yl)benzene)
  • (4,4-Dimethoxy-1,1,1-trifluorobuta-2,3-dien-2-yl)benzene

Uniqueness

(4,4-Diethoxy-1,1,1-trifluorobuta-2,3-dien-2-yl)benzene is unique due to its specific combination of functional groups, which impart distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications where other similar compounds may not be suitable.

Properties

CAS No.

81002-30-4

Molecular Formula

C14H15F3O2

Molecular Weight

272.26 g/mol

InChI

InChI=1S/C14H15F3O2/c1-3-18-13(19-4-2)10-12(14(15,16)17)11-8-6-5-7-9-11/h5-9H,3-4H2,1-2H3

InChI Key

NMUMRZYUYBSBGB-UHFFFAOYSA-N

Canonical SMILES

CCOC(=C=C(C1=CC=CC=C1)C(F)(F)F)OCC

Origin of Product

United States

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